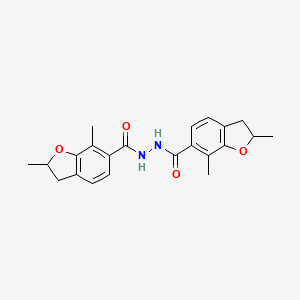![molecular formula C13H14ClN3OS B13714905 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Vorbereitungsmethoden
The synthesis of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
Analyse Chemischer Reaktionen
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects against immune-induced nitric oxide generation.
5-Bromo-4-(trifluoromethyl)-2-pyridylamine: Used in the synthesis of functionalized pyridines.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14ClN3OS |
|---|---|
Molekulargewicht |
295.79 g/mol |
IUPAC-Name |
5-chloro-2-(2-propan-2-ylsulfanylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3OS/c1-8(2)19-11-6-4-3-5-10(11)16-13-15-7-9(14)12(18)17-13/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI-Schlüssel |
ZACXTTDBTPOUFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=CC=C1NC2=NC=C(C(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
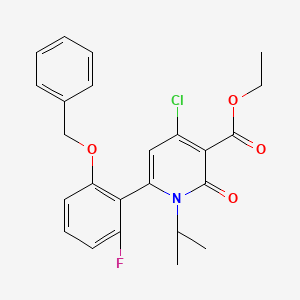
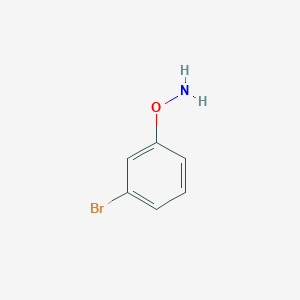
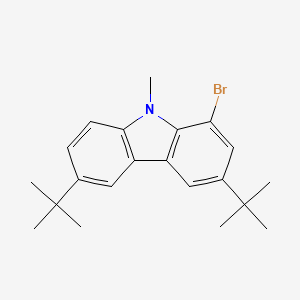
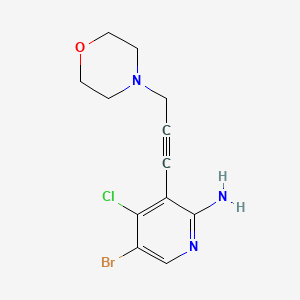
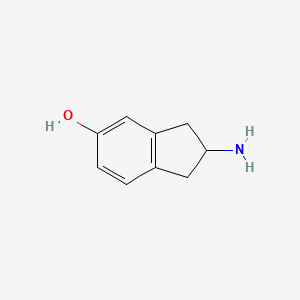
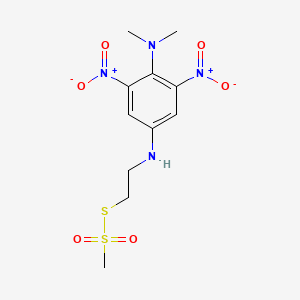
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)

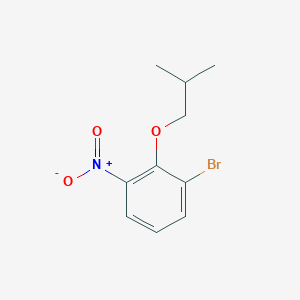


![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
